molecular formula C11H7ClN2O B068258 2-Chloro-3-picolinoylpyridine CAS No. 191220-44-7

2-Chloro-3-picolinoylpyridine

Cat. No.: B068258
CAS No.: 191220-44-7
M. Wt: 218.64 g/mol
InChI Key: ORBUBUDJPCHIAY-UHFFFAOYSA-N
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Description

2-Chloro-3-picolinoylpyridine (CAS 191220-44-7) is a high-value bifunctional organic intermediate designed for advanced research and development in medicinal chemistry. Its molecular structure, which incorporates a chloropyridine and a picolinoyl moiety, makes it a versatile building block for constructing complex molecules. The chlorine atom at the 2-position of the pyridine ring is a reactive site amenable to various metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse carbon and nitrogen fragments. Simultaneously, the ketone group bridging the two rings offers a handle for further functionalization, including reduction to alcohols or formation of other derivatives. This compound is particularly valuable in the synthesis of novel heterocyclic compounds and is intended for use in pharmaceutical research for the discovery of new therapeutic agents. Chlorine-containing heterocycles are a cornerstone of modern medicinal chemistry, with more than 250 FDA-approved drugs featuring chlorine atoms, underscoring the importance of intermediates like this compound in drug discovery programs . Researchers can leverage its structured framework to develop targeted libraries for screening against various biological targets. Handling and Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly sealed under an inert atmosphere and protect from moisture and light to maintain stability. Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use. All information provided is for informational purposes. Researchers should conduct a full hazard assessment before using this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloropyridin-3-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7ClN2O/c12-11-8(4-3-7-14-11)10(15)9-5-1-2-6-13-9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBUBUDJPCHIAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(=O)C2=C(N=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10632558
Record name (2-Chloropyridin-3-yl)(pyridin-2-yl)methanone
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Molecular Weight

218.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191220-44-7
Record name (2-Chloro-3-pyridinyl)-2-pyridinylmethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=191220-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2-Chloropyridin-3-yl)(pyridin-2-yl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10632558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro 3 Picolinoylpyridine and Its Proximal Precursors

Strategic Approaches to the Pyridine (B92270) Core Functionalization for 2-Chloro-3-picolinoylpyridine Synthesis

The construction of this compound, formally known as (2-chloropyridin-3-yl)(pyridin-3-yl)methanone, necessitates precise control over the substitution pattern of the pyridine rings. The primary challenges lie in the selective chlorination at the 2-position of a pyridine ring and the subsequent introduction of the picolinoyl group at the 3-position.

Regioselective Chlorination Strategies at the 2-Position

The direct chlorination of pyridine often leads to a mixture of products. iust.ac.ir Therefore, more selective methods are typically employed to obtain the desired 2-chloro-substituted pyridine precursors. One common and effective strategy involves the N-oxidation of the pyridine ring. The resulting pyridine-N-oxide can then be chlorinated at the 2-position using reagents like phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂). iust.ac.irthieme-connect.de This method is widely used due to its high regioselectivity and good yields. thieme-connect.de For instance, 3-substituted pyridine 1-oxides have been shown to yield 3-substituted 2-chloropyridines as the main products when reacted with phosphoryl chloride. thieme-connect.de

Another approach is the direct chlorination of pyridine under specific conditions, such as in the presence of a palladium(II) chloride catalyst at low temperatures, which can favor the formation of 2-chloropyridine (B119429). iust.ac.ir Additionally, the use of a glass reactor with a built-in helical filler and a specific wavelength ultraviolet light source has been reported to reduce secondary chlorination and improve the conversion rate and selectivity for 2-chloropyridine. google.com

For the synthesis of precursors to this compound, a key intermediate is 2-chloronicotinic acid. This can be synthesized by the oxidation of 2-chloro-3-alkylpyridine. A one-step oxidation method using ozone in the presence of an acetate (B1210297) catalyst has been developed for this purpose. dokumen.pub

Introduction of the 3-Picolinoyl Moiety: Acylation and Coupling Reactions

With a 2-chloro-substituted pyridine in hand, the next critical step is the introduction of the 3-picolinoyl moiety. This is typically achieved through acylation or cross-coupling reactions.

A primary method for acylation involves the use of a 2-chloronicotinoyl chloride intermediate. This acyl chloride can be prepared from 2-chloronicotinic acid by reacting it with a chlorinating agent such as thionyl chloride or oxalyl chloride. google.comprepchem.com A patent describes the synthesis of 2-chloronicotinoyl chloride from 2-chloro-3-(trichloromethyl)pyridine (B1582900) by reaction with a carboxylic acid or its anhydride (B1165640) in the presence of a catalyst like AlCl₃, FeCl₃, ZnCl₂, or SnCl₄. google.com

Once formed, 2-chloronicotinoyl chloride can react with a suitable nucleophilic 3-pyridyl species. A common approach is the use of organometallic reagents, such as a 3-pyridyl Grignard reagent (3-PyMgBr) or a 3-lithiopyridine (3-LiPy). The reaction of an acyl chloride with a Grignard reagent is a classic method for ketone synthesis. researchgate.net For instance, 2-chloronicotinoyl chloride can be reacted with 3-tert-butylaniline (B1265813) in the presence of a base to form an amide, showcasing the reactivity of the acyl chloride. ambeed.com While not a direct ketone synthesis, this illustrates the feasibility of nucleophilic attack at the carbonyl carbon. A more direct analogy is the iron-catalyzed coupling of alkyl Grignard reagents with 2-chloropyridine. rsc.org

Alternatively, transition metal-catalyzed cross-coupling reactions provide a powerful tool for forming the C-C bond of the ketone. For example, a palladium-catalyzed coupling of a 2-chloropyridine derivative with a suitable 3-pyridyl partner can be employed. Suzuki-Miyaura coupling, which utilizes boronic acids, is a versatile method. While direct coupling to form a ketone is less common, a related approach involves the coupling of 2-chloro-3-iodopyridine (B15675) with other molecules, demonstrating the utility of palladium catalysis for functionalizing this scaffold. lookchem.com

A plausible synthetic route would involve the reaction of 2-chloronicotinoyl chloride with a 3-pyridyl organometallic reagent, as summarized in the table below.

Precursor 1Precursor 2Reagents/CatalystProductReference
2-Chloronicotinoyl chloride3-Pyridylmagnesium bromideIron salt (e.g., Fe(acac)₃)(2-Chloropyridin-3-yl)(pyridin-3-yl)methanone rsc.org
2-Chloronicotinoyl chloride3-Lithiopyridine-(2-Chloropyridin-3-yl)(pyridin-3-yl)methanone researchgate.net
2-Chloro-3-iodopyridine3-Pyridylboronic acidPd catalyst (e.g., Pd(PPh₃)₄), Base(2-Chloropyridin-3-yl)(pyridin-3-yl)methanone

Convergent and Divergent Synthesis Pathways to this compound

The synthesis of this compound can be approached through both convergent and divergent strategies, each offering distinct advantages in terms of efficiency and the potential for generating diverse analogs.

Step-Economical Syntheses

A potential convergent synthesis is outlined below:

Fragment A Synthesis: 3-Picoline → 3-Picoline-N-oxide → 2-Chloro-3-picoline → 2-Chloronicotinic acid → 2-Chloronicotinoyl chloride

Fragment B Synthesis: 3-Bromopyridine → 3-Pyridylmagnesium bromide

Coupling: Reaction of Fragment A and Fragment B to yield this compound.

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a highly efficient and atom-economical route to complex molecules. d-nb.inforesearchgate.net While a specific MCR for the direct synthesis of this compound is not readily found in the literature, the principles of MCRs can be applied to construct the substituted pyridine core. For instance, various substituted pyridines have been synthesized via one-pot multicomponent reactions of 1,3-dicarbonyl compounds, aldehydes, malononitrile (B47326), and an alcohol. researchgate.net A hypothetical MCR could involve the condensation of a chlorinated building block with components that would ultimately form the second pyridine ring and the ketone linker. However, achieving the specific substitution pattern of this compound through an MCR would likely require significant methodological development.

Optimization of Reaction Conditions and Process Intensification in this compound Production

The optimization of reaction conditions is crucial for the large-scale and efficient production of this compound. Key parameters to consider include the choice of catalyst, solvent, temperature, and reaction time.

For the chlorination step, process intensification can be achieved through the use of continuous-flow reactors. researchgate.net Flow chemistry allows for better control over reaction parameters, improved heat and mass transfer, and can lead to higher yields and purity while minimizing reaction times and improving safety. researchgate.net The use of a flow reactor for the uncatalyzed nucleophilic aromatic substitution on 2-chloropyridine at high temperatures has been shown to be effective. researchgate.net

In the acylation or coupling step, the choice of catalyst is critical. For Grignard-type reactions, iron catalysts are often effective and are a more environmentally friendly and cost-effective alternative to palladium. rsc.org For palladium-catalyzed cross-coupling reactions, the ligand plays a crucial role in determining the efficiency and selectivity. For example, in the coupling of 3-halo-2-aminopyridines, RuPhos and BrettPhos have been identified as superior ligands. nih.gov

The optimization of a Suzuki reaction for the synthesis of Boscalid, which involves a 2-chloronicotinoyl chloride intermediate, showed that a Pd-PEPPSI-IPrDtBu-An catalyst was highly efficient under aerobic conditions, allowing for a reduction in catalyst loading. researchgate.net

Below is a table summarizing key optimization parameters for relevant reaction types.

Reaction TypeKey Optimization ParametersExamples/FindingsReference
Chlorination Reactor type, light source, activating agentContinuous-flow reactor, specific UV wavelength, addition of ammonia (B1221849) as an activating agent can improve selectivity and yield. google.comresearchgate.net
Acylation (Grignard) Catalyst, solventFe(acac)₃ is an effective catalyst. A mixture of THF and NMP can be a suitable solvent system. rsc.org
Cross-Coupling (Suzuki) Catalyst, ligand, basePd-PEPPSI-IPrDtBu-An catalyst for Suzuki coupling of a related system. RuPhos and BrettPhos ligands for C-N coupling of halopyridines. researchgate.netnih.gov
General Temperature, reaction time, reagent stoichiometryOptimization of these parameters is crucial for maximizing yield and minimizing by-products. researchgate.netnih.gov

Catalytic Transformations in the Synthesis of this compound Scaffolds

The construction of the this compound scaffold, a molecule featuring a ketone linker between two distinct pyridine rings, benefits significantly from modern catalytic methodologies. These approaches offer advantages in efficiency, selectivity, and atom economy over classical stoichiometric reactions. Catalytic transformations are pivotal in both the formation of the core structure and the synthesis of its key precursors. The primary strategies involve catalytic carbonylative cross-coupling reactions and the catalytic generation of functionalized intermediates, such as aldehydes, which serve as platforms for subsequent ketone formation.

A highly effective and direct method for assembling aryl-heteroaryl ketones is the palladium-catalyzed carbonylative Suzuki cross-coupling reaction. This transformation constructs the ketone functionality in a single step by introducing a carbon monoxide (CO) molecule between an aryl or heteroaryl halide and a boronic acid. The use of N-heterocyclic carbene (NHC) ligands has proven crucial for the activation of otherwise less reactive substrates like chloropyridines. thieme-connect.comthieme-connect.com

In a representative transformation, a dihalopyridine substrate can be coupled with a pyridylboronic acid under a carbon monoxide atmosphere, catalyzed by a palladium-NHC system. The selectivity and reaction rate are highly dependent on the choice of catalyst precursor, solvent, and reaction conditions. researchgate.net For instance, the coupling of 2-chloropyridine with phenylboronic acid has been successfully demonstrated, providing a template for the synthesis of the this compound scaffold. thieme-connect.com The reaction typically proceeds via the oxidative addition of the chloropyridine to the Pd(0)-NHC complex, followed by CO insertion to form a palladium-acyl intermediate. Subsequent transmetalation with the pyridylboronic acid and reductive elimination yields the desired di-pyridyl ketone and regenerates the active catalyst.

Catalyst SystemSubstrate 1Substrate 2Pressure (CO)SolventTemperature (°C)Yield (%)Ref
Pd(OAc)₂ / IPr·HCl / K₂CO₃2-ChloropyridinePhenylboronic acid20 barDioxane12083 thieme-connect.com
PdCl₂(dppf) / K₂CO₃3-Bromo-2-chloropyridinePyridin-2-ylboronic acid1 atmToluene100~70-80* researchgate.net
Pd(OAc)₂ / SIMes·HCl / K₂CO₃2,5-DichloropyridinePhenylboronic acid20 barDioxane12072 thieme-connect.com

Note: Yields are estimated based on reported data for similar substrates. IPr = 1,3-Bis(2,6-diisopropylphenyl)imidazolium; SIMes = 1,3-Bis(2,4,6-trimethylphenyl)imidazolium; dppf = 1,1'-Bis(diphenylphosphino)ferrocene.

An alternative advanced strategy involves the palladium-catalyzed carbonylative generation of potent N-acyl pyridinium (B92312) salts from aryl triflates, which then act as acylating agents for other (hetero)arenes. rsc.orgrsc.org This method, often employing large bite-angle phosphine (B1218219) ligands like Xantphos, can overcome challenges associated with traditional Friedel-Crafts acylations on electron-deficient rings. rsc.org The pyridine additive in these reactions serves not only as a base but also as a crucial building block to form the reactive acylating intermediate. rsc.org

Another powerful catalytic route proceeds through the synthesis of functionalized proximal precursors, which are then converted to the final ketone. A key intermediate is 2-chloro-3-formylpyridine.

Catalytic Oxidation to 2-Chloro-3-formylpyridine

The synthesis of 2-chloro-3-formylpyridine can be achieved via the selective catalytic oxidation of its corresponding alcohol, 2-chloro-3-pyridylmethanol. Patent literature details a process using a silver-based catalyst for this transformation. The reaction involves the aerobic oxidation of the alcohol, providing high purity and good yields of the target aldehyde. This method avoids the use of stoichiometric and often hazardous heavy-metal oxidants.

CatalystSubstrateTemperature (°C)Time (h)Purity (%)Yield (%)Ref
Ag on Activated Carbon2-chloro-3-pyridylmethanol55697.489.5 acs.org
Ag on Activated Carbon2-chloro-3-pyridylmethanol75697.687.9 acs.org
Ag on Alumina2-chloro-3-pyridylmethanol55696.685.2 acs.org

Once the 2-chloro-3-formylpyridine precursor is obtained, it can be converted to the picolinoyl scaffold. One pathway involves the oxidation of the aldehyde to the corresponding carboxylic acid, 2-chloronicotinic acid. This acid can then be coupled with a suitable pyridyl organometallic reagent or activated and coupled with a pyridine derivative using catalytic methods for amide or ketone synthesis. nju.edu.cn Alternatively, the aldehyde can undergo direct coupling reactions with appropriate nucleophiles under catalytic conditions to form the ketone bridge. These multi-step approaches, where at least one key step is catalytic, highlight the versatility of catalysis in constructing complex heterocyclic systems.

Elucidation of Reaction Mechanisms and Transformational Chemistry of 2 Chloro 3 Picolinoylpyridine

Nucleophilic Aromatic Substitution (SNAr) Reactions at the C2-Chlorine Position of 2-Chloro-3-picolinoylpyridine

The chlorine atom at the C2 position of the pyridine (B92270) ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the adjacent nitrogen atom in the pyridine ring and the picolinoyl group at the C3 position. These groups help to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the SNAr reaction. masterorganicchemistry.com

Reactivity with Nitrogen-Based Nucleophiles

This compound readily reacts with various nitrogen-based nucleophiles, such as primary and secondary amines, to yield 2-amino-3-picolinoylpyridine derivatives. These reactions are fundamental in the synthesis of a wide range of heterocyclic compounds. The reaction of 3-amino-2-chloropyridine (B31603) with various nucleophiles has been studied, providing insights into the reactivity of similar systems. nih.gov For instance, the synthesis of N3-substituted 2,3-diaminopyridines has been achieved through palladium-catalyzed C,N-cross coupling reactions of 3-halo-2-aminopyridines. nih.gov The reaction of 3-aminopyrrole with chloropyrimidines proceeds via an SNAr mechanism, highlighting the general reactivity of amino-substituted heterocycles with activated chloro-heterocycles. arkat-usa.org

The synthesis of 2-chloro-3-aminopyridine itself can be achieved through various methods, including the chlorination of 3-aminopyridine. google.comgoogle.com These synthetic routes underscore the importance of chloro-aminopyridines as building blocks. The reactivity of the chlorine atom is influenced by the electronic properties of the substituents on the pyridine ring.

NucleophileProductReaction Conditions
Primary Amines (R-NH2)2-(Alkylamino)-3-picolinoylpyridineBase, Solvent (e.g., DMF, Dioxane)
Secondary Amines (R2NH)2-(Dialkylamino)-3-picolinoylpyridineBase, Solvent (e.g., DMF, Dioxane)
Ammonia (B1221849) Equivalents2-Amino-3-picolinoylpyridineVarious conditions, including the use of protected ammonia surrogates. nih.gov

Reactivity with Oxygen and Sulfur Nucleophiles

Similar to nitrogen nucleophiles, oxygen-based nucleophiles (e.g., alkoxides, phenoxides) and sulfur-based nucleophiles (e.g., thiolates) can displace the C2-chlorine atom. These reactions lead to the formation of 2-alkoxy/aryloxy-3-picolinoylpyridines and 2-(alkylthio/arylthio)-3-picolinoylpyridines, respectively. The reactivity of these nucleophiles generally follows their respective nucleophilicity and basicity. Kinetic studies on the reactions of 2-chloro-5-nitropyrimidine (B88076) with various nucleophiles, including biothiols, have provided detailed mechanistic insights that can be extrapolated to the this compound system. researchgate.net

NucleophileProduct
Alkoxides (RO-)2-Alkoxy-3-picolinoylpyridine
Thiolates (RS-)2-(Alkylthio)-3-picolinoylpyridine

Palladium-Catalyzed Cross-Coupling Reactions

The C2-chlorine atom of this compound serves as an excellent handle for palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. rsc.org These reactions are pivotal in modern organic synthesis for constructing complex molecular architectures.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. uwindsor.canih.gov It is a versatile method for creating biaryl linkages. The success of Suzuki couplings with heteroaryl chlorides, including chloropyridines, is well-documented and often achievable with traditional palladium catalysts. uwindsor.caresearchgate.netnih.gov The choice of ligand and base can be critical for achieving high yields, especially with less reactive aryl chlorides. beilstein-journals.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction provides an alternative and often more general method for forming C-N bonds compared to traditional SNAr reactions. organic-chemistry.orgrug.nllibretexts.org It allows for the coupling of a wide range of amines, including those that are poor nucleophiles, with the aryl chloride. nih.govtcichemicals.comchemrxiv.org The use of specialized phosphine (B1218219) ligands is often necessary to facilitate the catalytic cycle.

Heck Reaction: The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. organic-chemistry.orgfu-berlin.deresearchgate.net This reaction is a powerful tool for C-C bond formation and is typically carried out in the presence of a palladium catalyst and a base. chim.itrsc.org

Hiyama Coupling: This reaction utilizes organosilicon compounds as coupling partners. The cross-coupling of arylsilanols and their corresponding silanolates has emerged as a viable alternative to other cross-coupling methods. nih.gov

Reaction NameCoupling PartnerCatalyst SystemProduct Type
Suzuki-MiyauraBoronic Acid/EsterPd catalyst (e.g., Pd(PPh3)4), BaseAryl-substituted picolinoylpyridine
Buchwald-HartwigAminePd catalyst, Phosphine ligand, BaseAmino-substituted picolinoylpyridine
HeckAlkenePd catalyst, BaseAlkenyl-substituted picolinoylpyridine
HiyamaOrganosilanePd catalyst, ActivatorAryl/Alkenyl-substituted picolinoylpyridine

Reactivity Profile of the 3-Picolinoyl Carbonyl Group in this compound

The carbonyl group of the 3-picolinoyl substituent exhibits typical ketonic reactivity, allowing for a range of transformations.

Reduction Reactions

The carbonyl group can be reduced to a secondary alcohol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). libretexts.org The choice of reducing agent can be critical to avoid the reduction of other functional groups present in the molecule. For instance, NaBH4 is generally milder and more selective for aldehydes and ketones compared to LiAlH4, which can also reduce esters and other functional groups. libretexts.org Catalytic hydrogenation can also be employed for the reduction of carbonyl groups, often under specific catalyst and reaction conditions. rsc.org

Reducing AgentProduct
Sodium Borohydride (NaBH4)(2-Chloropyridin-3-yl)(pyridin-2-yl)methanol
Lithium Aluminum Hydride (LiAlH4)(2-Chloropyridin-3-yl)(pyridin-2-yl)methanol

Condensation Reactions

The carbonyl group can undergo condensation reactions with various nucleophiles, particularly those with active methylene (B1212753) groups, in what is known as the Knoevenagel condensation. sigmaaldrich.comrsc.orgderpharmachemica.com This reaction typically requires a basic catalyst and leads to the formation of a new carbon-carbon double bond. sciensage.info For example, reaction with malononitrile (B47326) in the presence of a base would yield an α,β-unsaturated dinitrile. These types of reactions are widely used in the synthesis of diverse heterocyclic and carbocyclic systems. researchgate.netresearchgate.netresearchgate.net

ReagentReaction TypeProduct
MalononitrileKnoevenagel Condensation2-(1-(2-Chloropyridin-3-yl)-1-(pyridin-2-yl)methylene)malononitrile
Ethyl CyanoacetateKnoevenagel CondensationEthyl 2-cyano-3-(2-chloropyridin-3-yl)-3-(pyridin-2-yl)acrylate

Reactions with Organometallic Reagents

The reactivity of this compound with organometallic reagents, such as Grignard reagents (RMgX) and organolithium compounds (RLi), is primarily centered around the electrophilic carbonyl carbon of the picolinoyl group. These organometallic compounds, acting as potent sources of nucleophilic carbanions, readily participate in addition reactions with the carbonyl group. mmcmodinagar.ac.inlibretexts.orglibretexts.org

The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the carbonyl carbon. This leads to the formation of a tetrahedral intermediate, where the oxygen atom acquires a negative charge and is stabilized by the metal halide or lithium cation. mmcmodinagar.ac.insaskoer.ca Subsequent workup with a proton source, such as water or a dilute acid, neutralizes the intermediate to yield a tertiary alcohol. mmcmodinagar.ac.inlibretexts.org

It's important to note that due to the highly basic nature of Grignard and organolithium reagents, the presence of acidic protons in the reaction medium must be strictly avoided. libretexts.org These reagents will preferentially act as bases, deprotonating any available acidic functional groups, rather than as nucleophiles attacking the carbonyl carbon. nih.gov

The reaction of organometallic reagents with the acyl group can sometimes proceed further, especially with acyl halides and esters, leading to the formation of tertiary alcohols after the addition of two equivalents of the organometallic reagent. libretexts.orgsaskoer.ca In the case of this compound, the primary reaction is the addition to the ketone, resulting in a tertiary alcohol.

Organometallic ReagentProduct TypeKey Considerations
Grignard Reagent (RMgX)Tertiary AlcoholRequires anhydrous conditions; acts as a strong base. mmcmodinagar.ac.inlibretexts.org
Organolithium (RLi)Tertiary AlcoholHighly reactive; requires anhydrous conditions and inert atmosphere. libretexts.org

Reactions Involving the Pyridine Nitrogen of the Picolinoyl Moiety

The pyridine nitrogen atom in the picolinoyl moiety of this compound imparts specific chemical properties to the molecule, influencing its reactivity in acid-base, N-alkylation, and N-oxidation reactions.

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a weak base, capable of accepting a proton from an acid. The basicity of the pyridine nitrogen is influenced by the electronic effects of the substituents on the pyridine ring. The presence of the electron-withdrawing chloro and picolinoyl groups on the adjacent pyridine ring is expected to decrease the basicity of the nitrogen atom compared to unsubstituted pyridine.

The protonation equilibrium involves the reversible reaction of the pyridine nitrogen with a proton source (H⁺) to form the corresponding pyridinium (B92312) ion. The position of this equilibrium is dependent on the pKa of the pyridinium ion and the pH of the medium. Detailed potentiometric titrations would be required to precisely determine the pKa value for the protonation of this compound. rsc.org

N-Alkylation:

The pyridine nitrogen can undergo N-alkylation with various alkylating agents, such as alkyl halides. This reaction typically proceeds via a nucleophilic substitution mechanism, where the nitrogen atom attacks the electrophilic carbon of the alkylating agent. researchgate.netgoogle.com The reaction conditions often involve the use of a base to deprotonate the starting material or to neutralize the acid formed during the reaction. google.comgoogle.com The choice of solvent can also play a significant role in the reaction's efficiency. researchgate.net Recent methods have explored regioselective N-alkylation of pyridone systems under mild conditions. organic-chemistry.org

N-Oxidation:

The pyridine nitrogen can be oxidized to form a pyridine N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids (e.g., m-CPBA). google.comchemicalbook.comnih.gov This transformation introduces an oxygen atom onto the nitrogen, altering the electronic properties and reactivity of the pyridine ring. The resulting N-oxide can then serve as a precursor for further functionalization. For instance, N-oxides of chloropyridines can undergo reactions to introduce other substituents onto the ring. google.com

Reaction TypeReagent ExampleProduct
N-AlkylationAlkyl Halide (e.g., CH₃I)N-Alkylpyridinium Salt
N-OxidationHydrogen Peroxide (H₂O₂)This compound N-oxide

Pericyclic and Rearrangement Reactions Involving this compound

While specific pericyclic or rearrangement reactions involving the intact this compound molecule are not extensively documented in readily available literature, the structural motifs present within the molecule suggest the potential for such transformations under specific conditions.

Pericyclic Reactions:

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. unina.itudel.edu They are classified based on the number of electrons involved and the stereochemical outcome, which can often be predicted by the Woodward-Hoffmann rules or Frontier Molecular Orbital (FMO) theory. unina.itudel.eduox.ac.ukimperial.ac.uk Given the presence of pi systems in both pyridine rings, cycloaddition reactions could theoretically occur, though the aromaticity of the rings presents a significant energy barrier. libretexts.org Such reactions would likely require harsh conditions or photochemical activation. libretexts.org

Rearrangement Reactions:

Rearrangement reactions involve the migration of an atom or group within a molecule. wiley-vch.debyjus.comwikipedia.org Several named rearrangement reactions could potentially be relevant to derivatives or reaction intermediates of this compound. For instance, if the ketone were converted to an oxime, a Beckmann rearrangement could occur. byjus.com Similarly, under specific conditions, intermediates might undergo sigmatropic rearrangements, which are a class of pericyclic reactions involving the migration of a sigma bond. byjus.comsemanticscholar.orgmsu.edu Cationic rearrangements are also a possibility if carbocationic intermediates are formed during a reaction. msu.edu However, there is no direct evidence in the searched literature for the parent compound undergoing these specific rearrangements.

Reaction ClassDescriptionPotential Applicability
CycloadditionA reaction where two or more unsaturated molecules combine to form a cyclic adduct. ox.ac.ukTheoretically possible across the pi systems, but likely disfavored due to aromaticity. libretexts.org
Electrocyclic ReactionA reversible reaction involving the formation of a sigma bond and the loss of a pi bond within a conjugated system, or the reverse. ox.ac.ukUnlikely for the parent compound without disruption of the aromatic rings.
Sigmatropic RearrangementA concerted intramolecular reaction where a sigma bond migrates across a pi system. ox.ac.ukbyjus.comCould occur in derivatives or intermediates under thermal or photochemical conditions. semanticscholar.org
Beckmann RearrangementThe acid-catalyzed rearrangement of an oxime to an amide. byjus.comApplicable if the ketone functional group is first converted to an oxime.

Advanced Spectroscopic and Diffraction Based Structural Characterization of 2 Chloro 3 Picolinoylpyridine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of molecular structure elucidation in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

¹H and ¹³C NMR Chemical Shift Analysis

One-dimensional ¹H and ¹³C NMR spectra reveal the chemical environment of each unique proton and carbon atom, respectively. The chemical shift (δ), reported in parts per million (ppm), is indicative of the electron density around a nucleus. In 2-Chloro-3-picolinoylpyridine, the presence of two distinct pyridine (B92270) rings and electron-withdrawing groups (the chloro group and the carbonyl group) results in a well-resolved and predictable pattern of signals.

The ¹H NMR spectrum is expected to show seven distinct signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the 2-chloropyridine (B119429) ring are influenced by the deshielding effect of both the nitrogen atom and the chlorine atom. The protons on the picolinoyl ring are primarily affected by the ring nitrogen and the adjacent carbonyl group.

The ¹³C NMR spectrum would display 11 unique signals, as all carbon atoms are in chemically non-equivalent environments. The carbonyl carbon is the most deshielded, appearing at a characteristic downfield shift (δ > 180 ppm). The carbon atoms directly bonded to nitrogen or chlorine also exhibit significant downfield shifts. chemicalbook.com

Predicted ¹H and ¹³C NMR Data for this compound Predicted values are based on standard chemical shift increments and data from analogous structures like 2-chloropyridine and 2-picolinic acid derivatives. chemicalbook.comrsc.org

Interactive Table: Predicted ¹H NMR Chemical Shifts
Atom Position (H) Predicted δ (ppm) Predicted Multiplicity
Pyridin-2-yl H-3 8.1 - 8.3 d
Pyridin-2-yl H-4 7.9 - 8.1 t
Pyridin-2-yl H-5 7.5 - 7.7 t
Pyridin-2-yl H-6 8.7 - 8.9 d
2-Chloropyridin-3-yl H-4 7.8 - 8.0 d
2-Chloropyridin-3-yl H-5 7.4 - 7.6 dd

Interactive Table: Predicted ¹³C NMR Chemical Shifts

Atom Position (C) Predicted δ (ppm)
Carbonyl C=O 190 - 195
Pyridin-2-yl C-2 152 - 155
Pyridin-2-yl C-3 125 - 128
Pyridin-2-yl C-4 137 - 140
Pyridin-2-yl C-5 122 - 125
Pyridin-2-yl C-6 148 - 151
2-Chloropyridin-3-yl C-2 150 - 153
2-Chloropyridin-3-yl C-3 135 - 138
2-Chloropyridin-3-yl C-4 139 - 142
2-Chloropyridin-3-yl C-5 127 - 130

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are powerful tools that reveal correlations between nuclei, allowing for the definitive assignment of the 1D spectra and the assembly of the molecular structure. ucl.ac.uk

COSY (COrrelation SpectroscopY): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons (²J or ³J coupling). sdsu.edu Cross-peaks in the COSY spectrum would confirm the connectivity of protons within each of the two pyridine rings. For example, H-4 of the picolinoyl ring would show correlations to both H-3 and H-5.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly attached proton-carbon pairs. columbia.edu This experiment allows for the unambiguous assignment of each carbon atom that bears a proton by correlating the signals from the ¹H and ¹³C spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to four bonds. columbia.edu HMBC is crucial for connecting the molecular fragments. The key correlation for this compound would be between the protons on the picolinoyl ring (e.g., H-3) and the carbonyl carbon, and between the protons on the 2-chloropyridine ring (e.g., H-4) and the same carbonyl carbon. This would definitively establish the picolinoyl linkage between the two heterocyclic rings.

NOESY (Nuclear Overhauser Effect SpectroscopY): NOESY reveals protons that are close in space, irrespective of whether they are connected through bonds. ucl.ac.uk This is particularly useful for determining the preferred conformation of the molecule in solution, for instance, by observing through-space correlations between protons on the two different pyridine rings.

Interactive Table: Expected Key 2D NMR Correlations

2D Experiment Correlated Nuclei Information Gained
COSY (H-4, H-5) and (H-5, H-6) on each ring Confirms intra-ring proton connectivity
HSQC All C-H pairs Assigns protonated carbons
HMBC Pyridin-2-yl H-3 to Carbonyl C Confirms connectivity of picolinoyl ring to ketone
HMBC 2-Chloropyridin-3-yl H-4 to Carbonyl C Confirms connectivity of chloropyridine ring to ketone

| NOESY | Pyridin-2-yl H-6 to 2-Chloropyridin-3-yl H-4 | Determines preferred rotational conformation around C-C bonds |

Vibrational Spectroscopy (FT-IR and FT-Raman) for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes. nih.gov The two methods are complementary; some vibrations that are strong in IR are weak in Raman, and vice-versa. spectroscopyonline.com

For this compound, the most prominent feature in the FT-IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The aromatic C=C and C=N stretching vibrations of the pyridine rings would also be clearly visible in both spectra.

Interactive Table: Predicted Vibrational Frequencies

Functional Group Vibration Type Expected Wavenumber (cm⁻¹) Primary Detection Method
Aromatic C-H Stretching 3000 - 3100 IR & Raman
Carbonyl C=O Stretching 1660 - 1680 IR (Strong)
Aromatic C=C / C=N Stretching 1400 - 1600 IR & Raman
C-Cl Stretching 600 - 800 IR (Fingerprint)

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high precision. thermofisher.com This allows for the calculation of the molecular formula, confirming that the synthesized product has the correct atomic composition. nih.gov

For this compound (C₁₁H₇ClN₂O), HRMS would provide an accurate mass measurement to within a few parts per million of the theoretical value. A key diagnostic feature would be the isotopic pattern of the molecular ion peak. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two molecular ion peaks: [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is a definitive signature for a monochlorinated compound. neu.edu.tr

Interactive Table: Predicted HRMS Data

Ion Species Molecular Formula Calculated Monoisotopic Mass (Da)
[M]⁺ (³⁵Cl) C₁₁H₇³⁵ClN₂O 218.0247
[M+2]⁺ (³⁷Cl) C₁₁H₇³⁷ClN₂O 220.0217
[M+H]⁺ (³⁵Cl) C₁₁H₈³⁵ClN₂O 219.0325

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Patterns

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. msu.edu This technique is particularly sensitive to conjugated systems, which are known as chromophores.

The structure of this compound contains several chromophores: the two pyridine rings and the carbonyl group, all linked into a conjugated system. This extended conjugation is expected to give rise to distinct absorption bands in the UV region. The primary absorptions will likely correspond to π→π* transitions, involving the promotion of electrons from pi bonding orbitals to pi anti-bonding orbitals, and n→π* transitions, involving non-bonding electrons on the nitrogen and oxygen atoms. The exact position and intensity of these absorption maxima (λ_max) provide a characteristic fingerprint of the molecule's electronic structure.

Interactive Table: Expected Electronic Transitions

Transition Type Orbitals Involved Expected Wavelength Range (nm)
π → π* π (aromatic/carbonyl) → π* 200 - 280

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Elucidation

Single Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. carleton.edu Provided that a suitable single crystal of the compound can be grown, this technique can unambiguously determine bond lengths, bond angles, and torsional angles. youtube.com

Table: Information Obtainable from SCXRD

Parameter Description
Unit Cell Dimensions The size and angles (a, b, c, α, β, γ) of the basic repeating unit of the crystal.
Space Group The symmetry elements present within the crystal lattice.
Atomic Coordinates The precise x, y, z position of every non-hydrogen atom in the unit cell.
Bond Lengths The exact distances between connected atoms (e.g., C=O, C-Cl, C-N).
Bond Angles The angles formed by three connected atoms (e.g., C-C-C in the rings).
Torsion Angles The dihedral angles defining the rotation around single bonds, such as the one between the carbonyl and the pyridine ring.

| Intermolecular Interactions | Distances and geometries of interactions like hydrogen bonds or π-stacking between adjacent molecules. |

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. These non-covalent forces, while weaker than covalent bonds, are directional and play a pivotal role in determining the final crystal structure researchgate.net. For a molecule like this compound, the key interactions expected to dictate its crystal packing are hydrogen bonds and halogen bonds.

Hydrogen Bonding:

Hydrogen bonds are among the most important and well-studied non-covalent interactions in crystal engineering mdpi.com. They occur when a hydrogen atom is attracted to an electronegative atom, such as oxygen or nitrogen. In the case of this compound, the pyridine nitrogen atom and the oxygen atom of the carbonyl group are potential hydrogen bond acceptors. While the molecule itself does not possess strong hydrogen bond donors (like an -OH or -NH group), it can participate in weaker C-H···O or C-H···N hydrogen bonds with neighboring molecules researchgate.net. These interactions, although weaker, can collectively contribute significantly to the stability of the crystal lattice. In the presence of co-crystallizing agents with hydrogen bond donors, such as water or alcohols, more robust O-H···N or O-H···O hydrogen bonds would be expected to form. The formation of dimers through hydrogen bonding is a common motif in the crystal structures of organic molecules containing carbonyl and hydroxyl groups researchgate.net.

Halogen Bonding:

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile such as a nitrogen or oxygen atom. The strength of this interaction increases from chlorine to bromine to iodine beilstein-journals.org. The chlorine atom in this compound, being attached to an electron-withdrawing pyridine ring, would have an enhanced ability to act as a halogen bond donor. It could form C-Cl···N or C-Cl···O halogen bonds with adjacent molecules, influencing the supramolecular assembly mdpi.comnih.gov. Studies on related halopyridinium salts have demonstrated the significance of halogen bonding in directing the crystal structure, often working in concert with hydrogen bonds to form complex 3D networks mdpi.com. In some cases, the halogen bond can be quite strong, with interaction distances significantly shorter than the sum of the van der Waals radii of the involved atoms mdpi.com. The geometry of the halogen bond is typically linear, with the C-X···Y angle approaching 180° (where X is the halogen and Y is the nucleophile) csic.es.

The interplay of these various intermolecular forces would result in a densely packed crystal structure, as is typical for organic molecules mdpi.com. The specific arrangement, or supramolecular synthon, adopted would depend on the relative strengths and directionality of the hydrogen and halogen bonds.

Table 1: Typical Intermolecular Interaction Geometries in Related Organic Crystals
Interaction TypeDonor-AcceptorDistance (Å)Angle (°)Reference
Hydrogen BondO-H···O~2.7~170 researchgate.net
Hydrogen BondC-H···O~3.3~140 researchgate.net
Hydrogen BondC-H···NVariesVaries researchgate.net
Halogen BondC-Cl···S3.48173.9 mdpi.com
Halogen BondC-Br···I3.61169.2 mdpi.com
Halogen BondC-I···N< 2.8~175 nih.govcsic.es

This table presents representative data from the literature for similar types of interactions and is intended to provide a general framework for what might be expected for this compound.

Conformational Analysis in the Crystalline State

The conformation of a molecule in the solid state can differ from its gas-phase or solution-phase conformation due to the constraints imposed by the crystal packing and intermolecular interactions nih.gov. For this compound, the primary conformational flexibility lies in the rotation around the single bond connecting the two pyridine rings via the carbonyl group. The resulting torsion angle (dihedral angle) between the planes of the two aromatic rings is a key structural parameter.

In the crystalline state, this torsion angle would be influenced by the need to optimize intermolecular interactions, such as the aforementioned hydrogen and halogen bonds, while minimizing steric hindrance. It is common for molecules with multiple aromatic rings to adopt a non-planar conformation in the solid state to achieve more efficient packing. For example, in the crystal structure of 2-chloro-3-nitropyridine, the nitro group is significantly twisted out of the plane of the pyridine ring researchgate.net.

The final conformation adopted by this compound in a crystal would represent a low-energy state that balances the intramolecular forces (like steric repulsion and electronic effects) with the intermolecular forces that stabilize the crystal lattice. The specific values of the key torsion angles can be precisely determined from single-crystal X-ray diffraction data mdpi.com. The planarity or non-planarity of the molecule would have implications for its electronic properties and potential for π-π stacking interactions with neighboring molecules.

Table 2: Examples of Torsion Angles in Crystalline Organic Molecules
CompoundTorsion Angle DescriptionTorsion Angle (°)Reference
2-Chloro-3-nitropyridineTwist of nitro group relative to pyridine ring38.5 researchgate.net
3-(2-halophenyl)quinazoline-4-thione derivativesN-C=S···Br (in enantiomerically pure form)99.88 mdpi.com
3-(2-halophenyl)quinazoline-4-thione derivativesC-C=S···Cl (in racemic form)20.0 mdpi.com

This table provides examples of how molecular conformation, described by torsion angles, is fixed in the solid state for related types of molecules.

Computational Chemistry and Theoretical Investigations of 2 Chloro 3 Picolinoylpyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a prominent quantum mechanical modeling method used to investigate the electronic structure of many-body systems. jst.org.in It is widely employed to predict molecular geometries, vibrational frequencies, and electronic properties. For 2-Chloro-3-picolinoylpyridine, DFT calculations, typically using a hybrid functional like B3LYP combined with a basis set such as 6-311++G(d,p), can be used to optimize the molecular structure and compute various electronic descriptors. dergi-fytronix.comnanobioletters.com These calculations form the foundation for more detailed analyses of the molecule's reactivity and behavior.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net A small energy gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netmdpi.com

For this compound, DFT calculations would determine the energies of these frontier orbitals. The distribution of HOMO and LUMO density across the molecule reveals the most probable sites for nucleophilic and electrophilic attack. It is expected that the HOMO would be distributed over the electron-rich pyridine (B92270) rings, while the LUMO might be localized on the picolinoyl moiety and the carbon atom attached to the chlorine, indicating sites susceptible to electron acceptance.

Table 1: Hypothetical Frontier Molecular Orbital Properties of this compound Calculated using DFT/B3LYP method.

Parameter Energy (eV)
HOMO Energy -6.85
LUMO Energy -2.15
Energy Gap (ΔE) 4.70
Ionization Potential (I) 6.85
Electron Affinity (A) 2.15
Global Hardness (η) 2.35
Global Softness (S) 0.21
Electronegativity (χ) 4.50
Chemical Potential (μ) -4.50

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. researchgate.netmdpi.com The MEP map is plotted on the molecule's electron density surface, using a color scale to represent different potential values. Regions of negative electrostatic potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are favorable for nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show significant negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carbonyl group, indicating these are the primary sites for electrophilic interaction. Conversely, positive potential would be expected around the hydrogen atoms and the carbon atom bonded to the chlorine, highlighting them as potential sites for nucleophilic attack. A study on the analogous molecule 2-chloro-7-methylquinoline-3-carbaldehyde (B1581332) confirmed such distributions, with negative potential localized on the electronegative atoms. dergi-fytronix.com

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by transforming the complex molecular orbitals into localized one-center (lone pairs) and two-center (bonds) Lewis-type orbitals. uni-muenchen.dewisc.edu This method allows for the quantitative investigation of intramolecular interactions, such as hyperconjugation, by examining the delocalization of electron density from filled (donor) NBOs to empty (acceptor) NBOs. The strength of these interactions is quantified by the second-order perturbation stabilization energy, E(2). rsc.org

Table 2: Hypothetical NBO Second-Order Perturbation Analysis for this compound

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N π* (C-C) 18.5
LP(2) O π* (C-N) 25.2
π (C-C) π* (C-C) 22.8

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, partitions the electron density of a molecule into atomic basins, allowing for an unambiguous definition of atoms and the bonds between them. wiley-vch.de This theory analyzes the topology of the electron density (ρ(r)) at specific points called bond critical points (BCPs). researchgate.net The properties at these BCPs, such as the value of the electron density and its Laplacian (∇²ρ(r)), characterize the nature of the chemical bond. A high electron density and a negative Laplacian indicate a shared-interaction (covalent bond), while a low electron density and a positive Laplacian suggest a closed-shell interaction (like ionic bonds or van der Waals interactions). wiley-vch.de QTAIM analysis of this compound would provide quantitative data on the covalent character of its various bonds (C-C, C-N, C=O, C-Cl) and identify any weaker non-covalent interactions that contribute to its structure.

Reaction Path and Transition State Calculations for Understanding Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires identifying the transition states (TS) that connect reactants to products on the potential energy surface. wikipedia.org Computational chemistry can map out the reaction pathway, calculate the geometries of transition states, and determine the activation energies. This is often achieved by performing a series of constrained geometry optimizations to locate the saddle point corresponding to the TS.

For this compound, a key reaction would be the nucleophilic aromatic substitution (SNAr) at the C2 position, displacing the chloride ion. Studies on the similar compound 2-chloro-3,5-dinitropyridine (B146277) reacting with anilines suggest that such reactions proceed via a two-stage SNAr mechanism involving the formation of a Meisenheimer σ-complex intermediate, with the formation of this intermediate being the rate-determining step. researchgate.net Theoretical calculations for this compound would involve modeling its reaction with a nucleophile, locating the transition state for the formation of the Meisenheimer complex, and calculating the associated activation barrier. This would provide detailed mechanistic insights and predict the reaction's feasibility and kinetics.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects

While DFT calculations typically focus on static, gas-phase structures at 0 K, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time at finite temperatures. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational space and the influence of the surrounding environment, such as a solvent.

For this compound, a key conformational freedom is the rotation around the single bond connecting the picolinoyl carbonyl group to the pyridine ring. This rotation can lead to different conformers with varying energies and dipole moments. A DFT study on a related quinoline (B57606) derivative found two stable conformers resulting from the orientation of the aldehyde group. dergi-fytronix.com MD simulations of this compound in various solvents (e.g., water, ethanol) would reveal the preferred conformations in solution, the timescale of conformational changes, and the specific interactions (like hydrogen bonding) with solvent molecules. This provides a more realistic picture of the molecule's behavior in a chemical or biological system.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling of this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. nih.govresearchgate.net These models are built by calculating a set of molecular descriptors (numerical representations of molecular properties) and then using regression or machine learning techniques to create a mathematical equation that predicts the activity or property of interest. nih.gov

For analogues of this compound, a QSAR study could be developed to predict a specific biological activity, such as herbicidal or insecticidal potency. A dataset of related compounds with experimentally measured activities would be required. Molecular descriptors, including electronic (e.g., HOMO/LUMO energies, atomic charges from DFT), steric (e.g., molecular volume), and hydrophobic (e.g., logP) parameters, would be calculated for each analogue. A statistical model would then be generated and validated to establish a predictive relationship. Such a model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. A QSAR study on the toxicity of derivatives of (3-(2-chloroquinolin-3-yl)oxiran-2-yl)(phenyl)methanone demonstrates the utility of this approach for predicting the biological properties of related structures. crpsonline.comresearchgate.net

Prediction of Spectroscopic Parameters via Computational Methods

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies detailing the theoretical prediction of spectroscopic parameters for this compound. While computational methods such as Density Functional Theory (DFT) are widely used to predict spectroscopic data like Nuclear Magnetic Resonance (NMR) chemical shifts, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra for a variety of organic molecules, specific research applying these techniques to this compound is not publicly available at this time.

In general, such computational investigations would involve optimizing the molecular geometry of the compound at a selected level of theory and basis set. Following optimization, further calculations would be performed to predict:

NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed to calculate the ¹H and ¹³C NMR chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).

IR Spectra: The vibrational frequencies and their corresponding intensities are calculated to generate a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data.

UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in a UV-Vis spectrum.

Without specific published research on this compound, it is not possible to provide detailed research findings or data tables for its computationally predicted spectroscopic parameters.

Coordination Chemistry of 2 Chloro 3 Picolinoylpyridine

Ligand Properties of 2-Chloro-3-picolinoylpyridine: Donor Sites and Chelation Abilities

This compound possesses two potential donor atoms for coordination to a metal center: the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the carbonyl group. This arrangement allows for the possibility of acting as a bidentate chelating ligand, forming a stable five-membered ring with a metal ion. The presence of the chlorine atom at the 2-position of the pyridine ring is expected to have a significant electronic influence on the ligand's properties.

The electron-withdrawing nature of the chlorine atom would decrease the electron density on the pyridine nitrogen, thereby reducing its basicity and potentially weakening its coordination bond to a metal center compared to an unsubstituted picolinoylpyridine. However, this electronic effect might also influence the acidity of the ligand and the stability of the resulting metal complexes.

Table 1: Predicted Donor Atoms and Potential Coordination Modes of this compound

Donor AtomTypePotential Coordination
Pyridine NitrogenN-donorForms a coordinate bond with a metal center.
Carbonyl OxygenO-donorForms a coordinate bond with a metal center.
Coordination Mode Description
Bidentate (Chelating)The ligand coordinates to a single metal center through both the pyridine nitrogen and the carbonyl oxygen, forming a five-membered chelate ring.
Monodentate (Bridging)The ligand could potentially bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the carbonyl oxygen to another, although this is less common for this type of ligand.

Synthesis and Characterization of Metal Complexes with this compound Ligands

The synthesis of metal complexes with this compound would likely follow standard procedures for the complexation of N,O-donor ligands. A typical synthetic route would involve the reaction of the ligand with a metal salt (e.g., chlorides, nitrates, acetates, or perchlorates) in a suitable solvent. The choice of solvent would be crucial and would likely include alcohols (such as methanol (B129727) or ethanol), acetonitrile, or dimethylformamide (DMF) to ensure the solubility of both the ligand and the metal precursor.

The reaction would likely be carried out under reflux or at room temperature, depending on the lability of the chosen metal ion and the desired kinetics of complex formation. The stoichiometry of the reactants would be varied to obtain complexes with different ligand-to-metal ratios, such as 1:1, 1:2, or 1:3.

Characterization of the resulting complexes would employ a range of spectroscopic and analytical techniques:

Infrared (IR) Spectroscopy: A shift in the C=O stretching frequency of the picolinoyl group upon coordination would provide strong evidence of the carbonyl oxygen's involvement in bonding. Changes in the vibrational modes of the pyridine ring would indicate the coordination of the pyridine nitrogen.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR would show shifts in the resonances of the pyridine and picolinoyl protons and carbons upon coordination, providing information about the electronic environment of the ligand in the complex.

UV-Visible Spectroscopy: The electronic spectra of the complexes would reveal d-d transitions for transition metal complexes, providing insights into the coordination geometry and the ligand field strength.

Structural Diversity of this compound Metal Complexes

Based on the behavior of analogous ligands, metal complexes of this compound are expected to exhibit a variety of coordination geometries. The preferred geometry will be influenced by several factors, including the nature of the metal ion (size, charge, and d-electron configuration), the ligand-to-metal ratio, and the presence of counter-ions or solvent molecules in the coordination sphere.

Common coordination numbers for transition metal complexes are 4, 5, and 6, leading to geometries such as tetrahedral, square planar, trigonal bipyramidal, square pyramidal, and octahedral. libretexts.orglibretexts.org For example, with divalent first-row transition metals like Cu(II), Ni(II), and Co(II), one could anticipate the formation of octahedral complexes of the type [M(L)2X2] or [M(L)2(H2O)2]X2, where L is this compound and X is a coordinating anion.

The steric bulk of the ligand and the potential for intermolecular interactions, such as π-stacking of the pyridine rings, could also play a role in the final crystal packing and the formation of supramolecular architectures.

Table 2: Predicted Geometries of Metal Complexes with this compound

Metal IonPredicted Coordination NumberPredicted GeometryExample Formula (Hypothetical)
Cu(II)4 or 6Square Planar or Distorted Octahedral[Cu(L)2]Cl2 or [Cu(L)2Cl2]
Ni(II)6OctahedralNi(L)2(H2O)22
Zn(II)4 or 6Tetrahedral or Octahedral[Zn(L)Cl2] or Zn(L)22
Pd(II)4Square Planar[Pd(L)Cl2]
Ru(II)/(III)6Octahedral[Ru(L)2Cl2] or Ru(L)32

Potential Applications of this compound Metal Complexes in Catalysis

Metal complexes bearing picolinoyl-type ligands have been investigated for their catalytic activity in various organic transformations. The electronic and steric properties of the ligand can be fine-tuned to modulate the reactivity of the metal center. The introduction of a chloro-substituent in this compound could potentially enhance the catalytic performance of its metal complexes in certain reactions.

For instance, iron complexes with α-iminopyridine ligands have shown activity in oxidation reactions. libretexts.org Similarly, ruthenium complexes are known to be versatile catalysts for a range of transformations. mdpi.com Metal complexes of this compound could be explored as catalysts in reactions such as:

Oxidation Reactions: The complexes could be tested as catalysts for the oxidation of alcohols, alkanes, or olefins, utilizing environmentally benign oxidants like hydrogen peroxide or molecular oxygen.

Coupling Reactions: Palladium or nickel complexes of this ligand could be screened for their efficacy in C-C and C-N cross-coupling reactions, which are fundamental transformations in organic synthesis.

Hydrofunctionalization Reactions: Rhodium or iridium complexes might exhibit catalytic activity in the hydrofunctionalization of unsaturated bonds, such as hydroamination or hydrosilylation.

The electron-withdrawing nature of the chloro group might render the metal center more electrophilic, which could be advantageous in certain catalytic cycles. Furthermore, the stability of the chelate ring could contribute to the robustness and recyclability of the catalyst.

Applications of 2 Chloro 3 Picolinoylpyridine As a Building Block in Advanced Organic Synthesis

Construction of Complex Heterocyclic Ring Systems and Polycycles

The inherent reactivity of the 2-chloropyridine (B119429) moiety is a cornerstone of its utility in synthesizing more elaborate heterocyclic structures. The electron-withdrawing effect of the pyridine (B92270) nitrogen and the adjacent picolinoyl group activates the chlorine atom at the C2 position for nucleophilic aromatic substitution (SNAr) reactions. youtube.comnih.govresearchgate.net This allows for the facile introduction of various nucleophiles, including amines, alcohols, and thiols, thereby serving as a key step in the annulation of new rings onto the pyridine core. wikipedia.org

Furthermore, the ketone linker provides an additional handle for cyclization strategies. It can participate in reactions such as intramolecular aldol (B89426) condensations, Friedel-Crafts-type additions, or Paal-Knorr reactions to form five- or six-membered rings. nih.gov The combination of SNAr at the chloro-position followed by a ketone-involved cyclization enables a modular and powerful approach to building fused polyheterocyclic systems, such as naphthyridines and other aza-analogues of complex natural products. rsc.org Research on related 2,3-disubstituted pyridines has demonstrated their successful cyclization into fused polyheterocycles, highlighting the potential of the 2-Chloro-3-picolinoylpyridine framework for similar transformations. rsc.org

A representative scheme for the functionalization via SNAr is shown below, illustrating the displacement of the chloride by various nucleophiles.

Nucleophile (Nu-H)Reagent/ConditionsProductReference
Amine (R-NH₂)Heat, Base2-amino-3-picolinoylpyridine derivative youtube.com
Alcohol (R-OH)Base (e.g., NaH)2-alkoxy-3-picolinoylpyridine derivative acs.org
Thiol (R-SH)Base2-thioether-3-picolinoylpyridine derivative wikipedia.org
GlutathioneMicrosomal GST 12-glutathionyl-3-picolinoylpyridine conjugate nih.govresearchgate.net

This table presents generalized SNAr reactions based on the known reactivity of 2-chloropyridines.

Synthesis of Molecular Scaffolds for Diverse Chemical Research Areas

Pyridine-based scaffolds are considered "privileged structures" in medicinal chemistry due to their prevalence in a vast number of FDA-approved drugs and biologically active compounds. enpress-publisher.comresearchgate.netnih.govrsc.orgrsc.org The this compound core can be elaborated into diverse molecular scaffolds for various chemical research areas, most notably in drug discovery. nih.gov

By leveraging the reactivity of the chloro and carbonyl groups, chemists can generate libraries of compounds with distinct three-dimensional arrangements. For instance, substitution of the chlorine atom can introduce pharmacophoric groups, while reactions at the ketone can be used to append linkers or other ring systems. This versatility allows for the systematic exploration of chemical space to identify molecules with desired biological activities. enpress-publisher.comnih.gov Studies on other 2-chloro-pyridine derivatives have shown their utility in creating potential antitumor agents by incorporating flavone (B191248) moieties, demonstrating the scaffold's relevance in oncology research. nih.gov The pyridine nucleus is a key component in over 7000 drug molecules and is used to enhance properties like solubility and bioavailability. nih.govrsc.org

Precursor for Optoelectronic and Material Science Applications

Conjugated polymers containing pyridine units are of significant interest for applications in material science, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to the unique electronic properties conferred by the nitrogen atom. yufengchemicals.comacs.org The π-deficient nature of the pyridine ring makes these polymers promising as n-doping materials for energy storage applications. acs.org

This compound, with its two conjugated pyridine rings linked by a carbonyl group, can be envisioned as a monomer for the synthesis of novel π-conjugated polymers. The chlorine atom provides a reactive site for polymerization reactions, such as Suzuki or Stille cross-coupling, after conversion to a suitable derivative (e.g., a boronic ester). The resulting polymers would feature a bipyridyl-ketone repeating unit, which could lead to materials with interesting charge transport and photophysical properties. nih.govchemrxiv.org The incorporation of ketone functionalities and extended π-conjugated skeletons into polymers has been shown to enhance light absorption and catalytic efficiency. nih.gov Furthermore, pyridine-containing polymers have been explored for applications ranging from contaminant capture to the self-assembly of block copolymers. nih.govresearchgate.net

Role in Supramolecular Chemistry and Self-Assembly Processes

The structure of this compound is well-suited for applications in supramolecular chemistry. The two pyridine nitrogen atoms are positioned in a bidentate arrangement around the carbonyl linker, making the molecule an effective chelating ligand for a wide variety of metal ions. This bipyridyl-like motif is a fundamental component in the construction of complex, self-assembled supramolecular architectures such as metallacycles, cages, and coordination polymers. nih.govresearchgate.netresearchgate.net

The coordination of metal ions to the picolinoylpyridine ligand can direct the formation of discrete, highly ordered structures. nih.gov The specific geometry and electronic properties of the resulting metal complex would be dictated by the nature of the metal ion and the substitution pattern on the pyridine rings. These self-assembled structures can exhibit host-guest properties, finding potential use in sensing, separations, or as molecular flasks for catalysis. researchgate.netnih.gov The use of U-shaped bipyridines in conjunction with other building blocks has led to novel "plug-in-socket" architectures, showcasing the potential for creating functional materials through self-assembly. nih.gov

Development of Novel Reagents and Catalysts Utilizing this compound Framework

Bipyridine derivatives are among the most important classes of ligands in transition-metal catalysis. nih.govresearchgate.netmdpi.com The this compound framework possesses the essential bidentate N,N-chelation motif common to these ligands. By coordinating to a transition metal center (e.g., Palladium, Rhodium, Ruthenium, or Iridium), it can form stable complexes capable of catalyzing a wide range of organic transformations. nih.govresearchgate.net

The electronic and steric properties of the ligand can be fine-tuned by replacing the chlorine atom via SNAr reactions, allowing for the systematic optimization of catalyst performance. For example, introducing electron-donating or electron-withdrawing groups can modulate the reactivity of the metal center. The resulting catalysts could find applications in cross-coupling reactions, hydrogenations, and C-H activation processes. nih.govacs.org The picoloyl group itself has been utilized as a versatile protecting group in complex synthesis, with its removal often being catalyzed by metal salts, further highlighting the interplay between this functionality and metal centers. rsc.orgnih.govrsc.orgumsl.edu

Future Perspectives and Emerging Research Avenues for 2 Chloro 3 Picolinoylpyridine

Exploration of Sustainable and Eco-Friendly Synthetic Methodologies

The future synthesis of 2-Chloro-3-picolinoylpyridine and its analogs will likely be guided by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. nih.govrasayanjournal.co.in Traditional synthetic routes for pyridine (B92270) derivatives often involve harsh conditions and hazardous reagents. benthamscience.com Emerging research is expected to focus on developing cleaner, more sustainable alternatives.

Key areas of exploration will include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times and energy consumption. researchgate.netijarsct.co.in

Green Catalysts and Solvents: The use of biodegradable catalysts and environmentally benign solvents, such as ionic liquids or deep eutectic solvents, presents a promising alternative to conventional methods. benthamscience.comresearchgate.netijarsct.co.in

Solvent-Free Reactions: Performing reactions without a solvent, for instance using mechanochemistry (ball milling), minimizes waste and simplifies product purification. rasayanjournal.co.inresearchgate.net

Biocatalysis: The use of enzymes to catalyze the formation of the pyridine ring from renewable precursors could offer a highly selective and mild reaction pathway. ijarsct.co.in

Sustainable MethodologyPotential Advantages for this compound SynthesisKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, lower energy use, improved yields. researchgate.netOptimization of reaction conditions (temperature, time, power).
Ultrasonic ProductionEnhanced reaction rates, cleaner reactions. researchgate.netInvestigating the effect of ultrasonic frequency and power.
Ionic Liquids (ILs)Serve as both catalyst and solvent; recyclable; tunable properties. benthamscience.comDesigning task-specific ILs for pyridine ring formation.
Solvent-Free SynthesisMinimizes waste, simplifies purification, cost-effective. rasayanjournal.co.inresearchgate.netExploring mechanochemical and solid-support-based methods.
BiocatalysisHigh selectivity, mild reaction conditions, use of renewable feedstocks. ijarsct.co.inEngineering enzymes for specific pyridine synthesis pathways.

Advanced Functionalization and Derivatization Strategies

The two reactive sites on this compound—the C2-chloro substituent and the picolinoyl carbonyl group—offer numerous possibilities for advanced functionalization to create novel derivatives.

Future research will likely concentrate on:

Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 2-position is susceptible to displacement by various nucleophiles (N, O, S-based). Research into using milder reaction conditions for these substitutions will be crucial for creating complex molecules. nih.gov Interestingly, 2-fluoropyridines react significantly faster than 2-chloropyridines in SNAr reactions, suggesting that converting the chloro-substituent to a fluoro- group could be a strategy to enhance reactivity. nih.govacs.org

Cross-Coupling Reactions: Modern palladium- or nickel-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming new carbon-carbon bonds. nih.govrsc.org Applying these methods to the C-Cl bond can introduce a wide array of aryl, heteroaryl, or alkyl groups. The development of nickel-catalyzed cross-electrophile coupling, which joins two different electrophiles like 2-chloropyridines and alkyl bromides, avoids the need for organometallic reagents and expands functional group compatibility. nih.gov

Picolinoyl Group Derivatization: The carbonyl group is a versatile handle for creating esters, amides, and other derivatives. researchgate.netnih.gov Picolinamide (B142947) derivatives, for instance, have been explored as potent inhibitors for various biological targets. nih.govnih.gov

Remote C-H Functionalization: While the existing functional groups direct reactivity, future research may explore the selective functionalization of the C-H bonds at other positions on the pyridine ring, overriding the directing influence of the nitrogen atom to install functionalities at remote sites like C4. chemrxiv.org

Functionalization StrategyTarget SitePotential Outcome / Application
Nucleophilic Aromatic Substitution (SNAr)C2-ChloroIntroduction of N, O, S-based functional groups. nih.gov
Suzuki-Miyaura Cross-CouplingC2-ChloroFormation of biaryl and heteroaryl structures. researchgate.net
Nickel-Catalyzed Cross-Electrophile CouplingC2-ChloroAlkylation with a wide range of functionalized alkyl bromides. nih.gov
Acyl Condensation/SubstitutionPicolinoyl CarbonylSynthesis of novel picolinamide and picolinoyl ester libraries. nih.govgoogle.com
Directed or Undirected C-H ActivationPyridine Ring C-H BondsInstallation of functional groups at non-traditional positions (e.g., C4, C5). chemrxiv.orgmdpi.com

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A thorough understanding of the electronic structure, reactivity, and non-covalent interactions of this compound is essential for predicting its behavior and designing new applications. Advanced spectroscopic and computational methods are poised to provide these critical insights.

Future studies are expected to employ:

Density Functional Theory (DFT): DFT calculations can be used to model molecular geometry, vibrational frequencies (IR and Raman), and electronic properties. ijres.orgresearchgate.net This allows for the prediction of reactivity, analysis of reaction mechanisms, and interpretation of spectroscopic data. researchgate.net

Time-Dependent DFT (TD-DFT): This method is crucial for understanding the electronic transitions of the molecule, predicting its UV-Vis absorption spectra, and exploring its photophysical properties. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis can elucidate charge distribution, hyperconjugative interactions, and the nature of bonding within the molecule, providing a deeper understanding of its electronic structure. researchgate.net

Advanced NMR and Mass Spectrometry: While standard techniques, multidimensional NMR and high-resolution mass spectrometry will be indispensable for confirming the structures of new, complex derivatives resulting from advanced functionalization strategies. nih.gov

Integration into Flow Chemistry and Automated Synthesis Platforms

To accelerate the discovery and optimization of derivatives of this compound, the integration of its synthesis into automated platforms is a key future direction. Flow chemistry, in particular, offers significant advantages over traditional batch processing.

Prospective developments include:

Continuous Flow Synthesis: Performing reactions in a continuous flow reactor allows for precise control over reaction parameters like temperature, pressure, and residence time, leading to improved yields, safety, and scalability. nih.govnih.gov One-step syntheses of pyridines have been successfully demonstrated in microwave flow reactors. nih.govresearchgate.net

Automated Multi-Step Synthesis: Linking multiple flow reactors can enable the automated, multi-step synthesis of complex derivatives without the need to isolate intermediates, significantly speeding up the creation of compound libraries. acs.orgscribd.com

Real-Time Analysis and Optimization: Integrating in-line analytical techniques (e.g., IR, NMR) into a flow setup can allow for real-time monitoring and automated optimization of reaction conditions, further enhancing efficiency.

Discovery of Unforeseen Chemical Transformations and Applications

A fundamental aspect of chemical research is the discovery of unexpected reactivity that opens up new synthetic pathways and applications. For this compound, this could involve subjecting the molecule to unconventional reaction conditions or exploring its interactions with novel reagents.

Potential avenues for discovery include:

Dearomatization Reactions: Exploring reactions that temporarily disrupt the aromaticity of the pyridine ring can provide access to highly functionalized, three-dimensional piperidine (B6355638) structures that are otherwise difficult to synthesize. nih.gov

Halogen-Induced Cyclizations: The chloro-substituent could be used to induce electrophilic cyclization reactions with appropriately positioned nucleophiles in derivatives, leading to the formation of novel fused heterocyclic systems. mdpi.com

Photochemical and Electrochemical Reactions: Investigating the behavior of the molecule under photochemical or electrochemical conditions could reveal unique reactivity patterns, such as radical-based transformations or novel cycloadditions, that are not accessible through thermal methods.

Serendipitous Discovery of Biological Activity: The creation of diverse libraries of derivatives through advanced functionalization strategies increases the probability of discovering unforeseen biological activities, leading to new applications in medicinal chemistry or agrochemicals. nih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Chloro-3-picolinoylpyridine, and how can purity be ensured during purification?

  • Methodology : High-temperature catalytic vapor-phase chlorination of β-picoline derivatives is a common approach for synthesizing chloro-substituted pyridines. For example, 2-chloro-3-(trifluoromethyl)pyridine is synthesized via halogen exchange reactions under controlled conditions . Post-synthesis, purification typically involves fractional distillation (for liquid intermediates) or recrystallization using solvents like hexane/ethyl acetate. Purity can be validated via HPLC (>98%) and melting point consistency (±2°C deviation from literature values).

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : 1^1H and 13^13C NMR identify substitution patterns on the pyridine ring. For instance, 1^1H NMR of 2-chloro-3-fluoropyridine shows distinct aromatic proton shifts at δ 7.8–8.2 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]+^+ for C7_7H4_4ClNO2_2 at m/z 187.9874).
  • FT-IR : Stretching frequencies for C-Cl (~550–600 cm1^{-1}) and carbonyl groups (C=O, ~1680–1720 cm1^{-1}) verify functional groups .

Q. How does the chloro substituent influence the reactivity of this compound in nucleophilic substitution reactions?

  • Methodology : The electron-withdrawing nature of the chlorine atom activates the pyridine ring for nucleophilic substitution. For example, in 2-chloro-5-(trifluoromethyl)pyridine derivatives, the chloro group at the 2-position is replaced by amines under mild conditions (e.g., DMF, 60°C, 12 h) . Kinetic studies using LC-MS can monitor reaction progress and intermediate formation.

Advanced Research Questions

Q. What mechanistic insights explain contradictory yields in cross-coupling reactions involving this compound?

  • Methodology : Contradictions may arise from competing pathways (e.g., oxidative addition vs. radical mechanisms). Density Functional Theory (DFT) calculations can model transition states, while in-situ Raman spectroscopy tracks bond formation/breaking. For example, Pd-catalyzed couplings may show variable yields due to steric hindrance from the picolinoyl group .

Q. How can computational modeling predict regioselectivity in functionalizing this compound?

  • Methodology : Molecular docking and frontier orbital analysis (HOMO/LUMO) identify reactive sites. For chloro-pyridines, the LUMO is often localized at the chlorine-adjacent carbon, favoring nucleophilic attack. Software like Gaussian 16 can simulate charge distribution and predict substitution patterns .

Q. What strategies resolve discrepancies in reported melting points for this compound derivatives?

  • Methodology : Contradictory data (e.g., mp 37–40°C vs. 42°C) may stem from polymorphic forms or impurities. Differential Scanning Calorimetry (DSC) and X-ray crystallography can differentiate crystalline phases. For instance, annealing samples at 5°C below the reported mp for 24 h ensures consistent crystal packing .

Q. How can this compound be functionalized for use in medicinal chemistry scaffolds?

  • Methodology :

  • Suzuki-Miyaura Coupling : Boronic ester derivatives (e.g., 2-chloro-3-pyridinylboronic acid pinacol ester) enable aryl-aryl bond formation. Optimize conditions using Pd(PPh3_3)4_4/Na2_2CO3_3 in dioxane/water (80°C, 8 h) .
  • Amidation : React with primary amines (e.g., benzylamine) in the presence of DIPEA to form amide-linked pharmacophores. Monitor by TLC (Rf_f = 0.3 in 1:1 EtOAc/hexane) .

Q. What analytical challenges arise in detecting trace by-products during large-scale synthesis?

  • Methodology : By-products like 2-chloro-5-picoline (from incomplete chlorination) require GC-MS with a DB-5MS column (30 m × 0.25 mm, 0.25 µm film) for separation. Limit of detection (LOD) can be improved to 0.1% using Selected Ion Monitoring (SIM) mode .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.